4-Bromobenzo[D]isoxazole
Description
Properties
IUPAC Name |
4-bromo-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERWOJBMXTKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716994 | |
| Record name | 4-Bromo-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126848-34-7 | |
| Record name | 4-Bromo-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenated Isoxazole Synthesis via Cycloaddition of Nitrile Oxides with Haloalkynes
A prominent method for synthesizing 4-haloisoxazoles, including this compound, involves the cycloaddition of nitrile oxides with electronically deficient 1-haloalkynes. This approach has been demonstrated using ruthenium-catalyzed cycloaddition reactions, which afford high regioselectivity and yield of the 4-halogenated isoxazole ring system.
- Reaction Scheme:
- Nitrile oxide (generated in situ from aldoximes or hydroxamoyl chlorides) reacts with 1-bromoalkyne derivatives.
- The cycloaddition occurs under mild conditions, often at room temperature.
- Ruthenium catalysts enhance selectivity for the 4-bromo substitution on the isoxazole ring.
This method is advantageous for preparing 4-bromo-substituted benzo-fused isoxazoles due to its operational simplicity and high regioselectivity.
Synthesis via Hydroxamoyl Chloride Intermediates and Subsequent Cyclization
Hydroxamoyl chlorides serve as key intermediates in isoxazole synthesis. The general procedure involves:
- Preparation of hydroxamoyl chlorides from oximes via chlorination.
- Reaction of hydroxamoyl chlorides with appropriate ketones or aldehydes to form isoxazoline intermediates.
- Oxidative or thermal cyclization to yield the isoxazole ring.
For this compound, brominated aromatic aldehydes or ketones are used as substrates to ensure the bromine is positioned correctly on the benzene ring fused to the isoxazole.
- The reaction is typically conducted in dichloromethane at low temperatures (0–5 °C) with triethylamine as a base.
- The product is purified by flash chromatography.
This method allows the incorporation of the bromine substituent early in the synthesis, facilitating control over substitution patterns.
Direct Bromination of Benzo[D]isoxazole
An alternative approach involves the direct bromination of benzo[D]isoxazole at the 4-position using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- This method requires careful control of reaction conditions (temperature, solvent, brominating agent equivalents) to avoid polybromination or ring degradation.
- Typically performed in solvents like acetonitrile or dichloromethane at low temperatures.
- The regioselectivity for the 4-position is influenced by the electronic properties of the fused ring system.
While straightforward, this method may require subsequent purification steps to isolate the monobrominated product.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The ruthenium-catalyzed cycloaddition method has been shown to provide excellent regioselectivity for 4-bromo substitution on isoxazoles fused to benzene rings, with yields typically ranging from 70% to 90%. This method benefits from the mild reaction conditions and the ability to use a variety of nitrile oxide precursors.
Hydroxamoyl chloride intermediates are versatile and allow for the synthesis of various substituted isoxazoles, including 4-bromo derivatives, by selecting appropriately brominated aromatic starting materials. The reaction requires careful temperature control to maintain selectivity and prevent side reactions. The purification of products is typically achieved by flash chromatography.
Direct bromination methods, while operationally simpler, often require optimization to avoid overbromination. The electronic nature of the benzo-fused isoxazole influences the regioselectivity, favoring substitution at the 4-position under controlled conditions. This approach is less commonly preferred for large-scale synthesis due to potential side reactions.
Metal-free synthetic routes for isoxazoles have also been explored, but for halogenated derivatives like this compound, metal-catalyzed cycloadditions remain more effective in controlling regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[D]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoxazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Cancer Research Applications
4-Bromobenzo[D]isoxazole derivatives have been extensively studied for their potential as anticancer agents.
- BRD4 Inhibition : A recent study highlighted the design of new BRD4 inhibitors based on a benzo[d]isoxazole scaffold. Compounds derived from this scaffold exhibited potent BRD4 binding activities and demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cells, with IC50 values as low as 0.78 μM for specific derivatives . The study emphasized the importance of structure-activity relationships (SARs) in optimizing these compounds for better efficacy.
- Hsp90 Inhibition : Another series of studies focused on the synthesis of isoxazole derivatives that inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. Compounds with this compound structures showed high affinity for Hsp90 and were effective in suppressing tumor growth in various cancer models . For instance, one compound demonstrated an IC50 value of 14 nM against Hsp90, indicating strong potential for further development .
Neuroprotective Properties
Research has also explored the neuroprotective effects of isoxazole derivatives, including this compound.
- Multitarget-Directed Ligands (MTDLs) : Compounds incorporating isoxazole moieties have been developed as multitarget-directed ligands aimed at treating Alzheimer's disease (AD). These compounds target multiple pathways involved in AD pathogenesis, showcasing the potential of isoxazole derivatives as therapeutic agents . The incorporation of metal-chelating abilities into these compounds enhances their efficacy against neurodegenerative diseases.
Anti-Inflammatory Applications
The anti-inflammatory properties of this compound derivatives have been documented in various studies.
- Leukotriene Biosynthesis Inhibition : A series of isoxazole compounds were synthesized as inhibitors of leukotriene biosynthesis, which plays a critical role in inflammatory responses. Specific derivatives demonstrated potent inhibitory activity against 5-Lipoxygenase, a key enzyme in this pathway . The findings suggest that these compounds could be developed into effective anti-inflammatory agents.
Case Studies and Findings
Mechanism of Action
The mechanism by which 4-Bromobenzo[D]isoxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Halogenated Benzo[D]isoxazole Derivatives
Key Differences :
- Substituent Position : Bromine at C4 (this compound) vs. C6 (6-Bromo-3-methylbenzo[D]isoxazole) alters steric and electronic properties, impacting reactivity and bioactivity .
- Functional Groups : Chlorine at C3 in 4-Bromo-3-chlorobenzo[D]isoxazole increases lipophilicity and binding affinity in enzyme inhibition assays .
Fluorinated Benzo[D]isoxazole Derivatives
Comparison :
Benzimidazole Analogues
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) share structural motifs but differ in core heterocycles:
- Benzimidazole vs. Isoxazole : Benzimidazoles exhibit broader antimicrobial activity, whereas isoxazoles are prioritized for CNS-targeted therapies due to BBB compatibility .
Pharmacological and Physicochemical Properties
Bioactivity and Mechanisms
- 6-Fluoro Derivatives : Show antipsychotic activity via dopamine receptor modulation, with Log BB values (0.34–0.45) exceeding Resperidone (0.21) .
Biological Activity
4-Bromobenzo[D]isoxazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including relevant case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of benzoisoxazole derivatives, which are characterized by a fused benzene and isoxazole ring system. The presence of the bromine atom at the para position of the benzene ring significantly influences its biological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a study synthesized various benzo[d]isoxazole derivatives and evaluated their inhibitory effects on HIF-1α transcriptional activity, which is crucial in cancer progression due to its role in promoting angiogenesis and tumor growth. The most potent compounds showed IC50 values as low as 25 nM, indicating strong inhibitory effects without significant cytotoxicity at concentrations below 50 μM .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 15 | 0.025 | HIF-1α transcription inhibition |
| Compound 31 | 0.025 | HIF-1α transcription inhibition |
| Control (LW6) | N/A | Positive control for comparison |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies indicate that derivatives exhibit selective inhibition towards COX-2 enzymes, which are implicated in inflammatory processes. Compounds with specific substituents on the isoxazole ring demonstrated enhanced anti-inflammatory activity, suggesting that structural modifications can significantly impact efficacy .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- HIF-1α Inhibition : It inhibits HIF-1α transcriptional activity, leading to reduced expression of downstream genes involved in tumor growth and angiogenesis .
- COX-2 Selectivity : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without affecting normal physiological functions .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives against human cancer cell lines. The study found that certain derivatives induced apoptosis in U87 glioblastoma cells through microtubule destabilization mechanisms. The most effective compound showed an IC50 value lower than that of standard chemotherapeutics like temozolomide .
Table 2: Case Study Results on Apoptosis Induction
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | U87 | 42.8 | Apoptosis via microtubule destabilization |
| Compound B | DU145 | 0.96 | Cytotoxicity through cell cycle arrest |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., absolute ethanol for triazole reactions) and catalyst (e.g., glacial acetic acid) significantly impact yield.
- Purification often requires flash column chromatography (e.g., petroleum ether/EtOAc gradients) .
How can spectroscopic techniques characterize this compound structures?
Basic
Structural elucidation relies on:
- ¹H-NMR/¹³C-NMR : Distinct signals for bromine-substituted aromatic protons (δ 7.32–8.54 ppm) and isoxazole CH groups (δ 7.21 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 287 for isoxazole-carboxamide derivatives) confirm molecular formulas .
- IR spectroscopy : Absorbance bands for N–O (1250–1350 cm⁻¹) and C–Br (500–600 cm⁻¹) bonds validate functional groups .
Q. Advanced :
- Microwave rotational spectroscopy : Determines nuclear quadrupole coupling constants (e.g., χₐₐ = -5.10 MHz, χᵦᵦ = 5.02 MHz for 4-methylisoxazole) to infer electronic environments .
- DFT/MP2 simulations : Model photodissociation pathways and compare theoretical/experimental spectra for validation .
What biological activities have been reported for this compound derivatives?
Basic
These derivatives exhibit:
- Anticancer activity : Inhibition of HeLa, MCF-7, and HepG2 cell lines via apoptosis induction and cell cycle arrest .
- Anti-inflammatory effects : COX-2 inhibition and reduced ulcerogenicity in 3-phenyl-5-furan isoxazole analogs .
- Antimicrobial action : Broad-spectrum activity against bacterial and fungal pathogens .
Q. Mechanistic Insights :
- Weak N–O bond enables ring-opening under physiological conditions, releasing bioactive intermediates .
How can computational methods predict reaction yields for synthesizing this compound derivatives?
Q. Advanced
- Differential Reaction Fingerprint (DRFP) : Encodes reaction pathways into binary vectors, enabling yield prediction without extensive training data. For example:
Q. Limitations :
What strategies address contradictory data in photodissociation studies of isoxazole derivatives?
Q. Advanced
- PEPIPICO experiments : Map dissociation pathways (e.g., C–N vs. C–O bond cleavage) to resolve branching ratios .
- Theoretical modeling : Compare DFT-calculated activation energies with experimental data to validate competing pathways (e.g., direct vs. indirect dissociation) .
- Flow dynamics simulations : Replicate gas-phase conditions (e.g., Laval nozzle setups) to isolate photodissociation mechanisms from thermal effects .
How does structure-activity relationship (SAR) guide the design of anticancer this compound compounds?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
